N1-(3-methoxypropyl)-N2-(thiazol-2-yl)oxalamide

Description

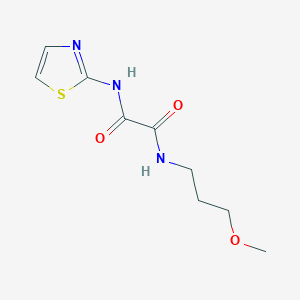

N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide: is an organic compound that belongs to the class of oxamides It is characterized by the presence of a thiazole ring and a methoxypropyl group

Properties

IUPAC Name |

N-(3-methoxypropyl)-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-15-5-2-3-10-7(13)8(14)12-9-11-4-6-16-9/h4,6H,2-3,5H2,1H3,(H,10,13)(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLGDELFWODENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide typically involves the reaction of 1,3-thiazol-2-amine with 3-methoxypropyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted oxamides with different functional groups.

Scientific Research Applications

Biological Activities

Research has indicated that N1-(3-methoxypropyl)-N2-(thiazol-2-yl)oxalamide exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Studies have demonstrated that this compound shows significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to inhibit the proliferation of cancer cell lines. The compound's efficacy appears to be linked to its interaction with specific cellular pathways involved in tumor growth.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro assays indicate that it may reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Infectious Diseases : As an antimicrobial agent, it could be developed into new treatments for bacterial infections.

- Cancer Therapy : With further research, it may lead to the development of novel anticancer drugs targeting specific types of tumors.

- Inflammatory Disorders : Its anti-inflammatory properties could be harnessed for conditions such as arthritis or chronic inflammatory diseases.

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong inhibition. |

| Study 2 | Anticancer Activity | Showed significant reduction in cell viability in breast cancer cell lines, with IC50 values lower than established chemotherapeutics. |

| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels in macrophage cultures, indicating potential for treating inflammatory conditions. |

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

- N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)carbamate

- N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)urea

- N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)thiourea

Uniqueness: N-(3-methoxypropyl)-N’-(1,3-thiazol-2-yl)oxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

N1-(3-methoxypropyl)-N2-(thiazol-2-yl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₃N₃O₂S

- Molecular Weight : 253.31 g/mol

- Functional Groups :

- Oxalamide moiety

- Thiazole ring

- Methoxypropyl side chain

| Property | Value |

|---|---|

| Molecular Weight | 253.31 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not determined |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is supported by studies indicating that the compound interferes with essential cellular processes in bacteria.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study was conducted to evaluate the activity of this compound against ESKAPE pathogens, which are known for their multidrug resistance. The compound exhibited potent activity against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

- Cancer Cell Proliferation Study :

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 8 | - |

| Antimicrobial | Klebsiella pneumoniae | 16 | - |

| Anticancer | MCF-7 (Breast Cancer Cells) | - | 5 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has indicated that variations in the thiazole ring or the oxalamide moiety can enhance or diminish its potency against specific pathogens or cancer cells.

Key Findings on SAR

- Thiazole Substitution : Modifications to the thiazole ring have been shown to affect binding affinity to target enzymes involved in bacterial resistance mechanisms.

- Oxalamide Variants : Different alkyl substitutions on the oxalamide group can alter solubility and bioavailability, impacting overall efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.